4,4-Dimethyl-5-nitropentan-2-one

Description

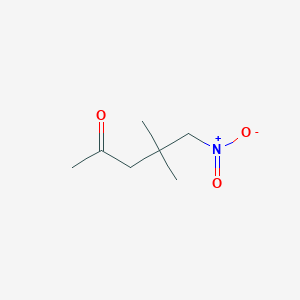

4,4-Dimethyl-5-nitropentan-2-one is an aliphatic nitroketone with the molecular formula C₇H₁₁NO₃. Its structure features a ketone group at the second carbon, a nitro group (-NO₂) at the fifth carbon, and two methyl branches at the fourth carbon (Figure 1).

Properties

IUPAC Name |

4,4-dimethyl-5-nitropentan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(9)4-7(2,3)5-8(10)11/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKYNUYYAUZSEKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400033 | |

| Record name | 4,4-dimethyl-5-nitropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35223-73-5 | |

| Record name | 4,4-dimethyl-5-nitropentan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-5-nitropentan-2-one typically involves the nitration of 4,4-dimethylpentan-2-one. This process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

In an industrial setting, the production of 4,4-Dimethyl-5-nitropentan-2-one may involve continuous flow nitration processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-5-nitropentan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro acids or other oxidized derivatives.

Reduction: Reduction of the nitro group can yield amines or other reduced products.

Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields amines, while oxidation can produce nitro acids.

Scientific Research Applications

4,4-Dimethyl-5-nitropentan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be used in studies involving nitro group transformations and their biological effects.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-5-nitropentan-2-one involves its reactivity due to the presence of both nitro and ketone functional groups. The nitro group can undergo reduction or substitution, while the ketone group can participate in various nucleophilic addition reactions. These reactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Analogues

The compound’s structural uniqueness arises from its combination of a nitro group, ketone, and branched alkyl chain. Below is a comparison with functionally or structurally related compounds:

Table 1: Key Properties of 4,4-Dimethyl-5-nitropentan-2-one and Analogues

Key Observations

Functional Group Impact: Nitro Group Position: In 4,4-Dimethyl-5-nitropentan-2-one, the nitro group is on an aliphatic chain, contrasting with aromatic nitro compounds like 4-nitrophenol derivatives. Aliphatic nitro groups are generally less acidic than aromatic nitro-phenols but may exhibit higher thermal stability .

Commercial and Research Relevance: Aromatic nitro compounds (e.g., 4-nitrophenol sodium salt) are well-documented in catalogs like Kanto’s, with established applications in biochemical assays (e.g., enzyme activity monitoring) . The absence of 4,4-Dimethyl-5-nitropentan-2-one in such catalogs suggests specialized or exploratory uses.

Physicochemical Data Gaps :

- While aromatic nitro compounds have detailed profiles (e.g., melting points, solubility), data for the target compound remain sparse. This gap limits direct comparisons of properties like lipophilicity or reactivity.

Biological Activity

4,4-Dimethyl-5-nitropentan-2-one is an organic compound with significant biological activity, particularly in the context of immunomodulation and cytokine biosynthesis. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula : CHNO

Molecular Weight : 159.19 g/mol

CAS Number : 4156383

The compound features a nitro group and a ketone functional group, which contribute to its reactivity and biological interactions.

4,4-Dimethyl-5-nitropentan-2-one has been studied for its ability to modulate immune responses. It shows potential in:

- Induction of Cytokine Biosynthesis : The compound can stimulate the production of cytokines such as interferon and tumor necrosis factor (TNF) when incubated with human peripheral blood mononuclear cells (PBMCs) at varying concentrations .

- Inhibition of Cytokine Production : It has also been tested for its inhibitory effects on cytokine biosynthesis in mouse macrophage cell lines (e.g., RAW 264.7), indicating a dual role in immune modulation .

Biological Activity Summary

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Immunomodulatory Effects : A study demonstrated that 4,4-Dimethyl-5-nitropentan-2-one could enhance the immune response against viral infections by promoting cytokine production .

- Cytotoxicity Assessments : Research indicated that while the compound has immunomodulatory effects, its cytotoxicity was evaluated using various cell lines, showing selective activity that could be beneficial for targeting neoplastic diseases .

- Pharmacokinetics : The polar nature of the compound suggests favorable pharmacokinetic properties, enhancing its bioavailability and interaction with biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.